molecular formula C7H10N2O3 B8283689 Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate

Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8283689
M. Wt: 170.17 g/mol
InChI Key: NFGLWGJCTXHAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is characterized by the presence of a hydroxymethyl group at the 3-position and an ethyl ester group at the 4-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are optimized to achieve efficient synthesis while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-4-carboxylic acid: Lacks the hydroxymethyl and ethyl ester groups, making it less versatile in chemical reactions.

    3-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and biological activity.

    3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Has two methyl groups, which can lead to different steric and electronic effects.

Uniqueness

Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both hydroxymethyl and ethyl ester groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)5-3-8-9-6(5)4-10/h3,10H,2,4H2,1H3,(H,8,9)

InChI Key

NFGLWGJCTXHAOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CO

Origin of Product

United States

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